molecular formula C10H15ClN2O3 B3009592 Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride CAS No. 2247103-95-1

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride

Cat. No.: B3009592
CAS No.: 2247103-95-1
M. Wt: 246.69
InChI Key: RXPMYZOIFKODNT-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a piperidin-4-yl group and at position 5 with a methyl ester. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPMYZOIFKODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride (CAS Number: 2247103-95-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2O3C_{10}H_{15}ClN_{2}O_{3} and a molecular weight of 246.69 g/mol. The presence of the piperidine ring fused with an oxazole moiety contributes to its biological properties. The structure is summarized in the following table:

PropertyValue
Molecular Formula C₁₀H₁₅ClN₂O₃
Molecular Weight 246.69 g/mol
CAS Number 2247103-95-1
Solubility Soluble in organic solvents

Research indicates that Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

  • Anticancer Activity : Similar compounds have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells through the activation of specific proteases involved in mitochondrial homeostasis . For instance, derivatives of piperidine and oxazole have shown effectiveness against hepatocellular carcinoma (HCC) by triggering cell death pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Compounds with similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Case Studies

Several studies have reported on the biological activities associated with compounds structurally related to Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride:

  • Study on Anticancer Effects : A study highlighted that piperidine derivatives exhibited potent tumor growth inhibition in HCC models, with IC50 values indicating effective concentrations for therapeutic use . The study concluded that these compounds could serve as promising candidates for further development.
  • Antimicrobial Testing : In vitro tests conducted on related oxazole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in treating bacterial infections.

Research Findings

The following table summarizes key findings from recent research involving Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride and related compounds:

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in HCC cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Interaction StudiesBinding affinity studies with protein targets

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxazole Carboxylate Esters with Varied Substituents

Table 1: Comparison of Oxazole Carboxylate Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Oxazole Positions) Key Properties/Applications Reference
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride C10H15ClN2O3 246.69 2: Piperidin-4-yl; 5: Methyl ester Potential ligand, pharmaceutical intermediate Inference
Methyl 2-phenyl-1,3-oxazole-5-carboxylate C11H9NO3 203.19 2: Phenyl; 5: Methyl ester Higher lipophilicity (LogP: 2.13)
Ethyl 2-chloro-1,3-oxazole-5-carboxylate C6H6ClNO3 175.57 2: Chloro; 5: Ethyl ester Reactive site for nucleophilic substitution
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate C6H4F3NO3 195.10 2: CF3; 5: Methyl ester Enhanced electron-withdrawing effects

Key Observations :

  • Piperidinyl vs. Phenyl : The piperidinyl group introduces a basic nitrogen, enhancing water solubility (as hydrochloride) compared to the lipophilic phenyl analog .
  • Chloro vs. Trifluoromethyl : Chloro substituents offer reactivity for further functionalization, while trifluoromethyl groups improve metabolic stability in drug design .

Piperidine-Linked Heterocycles with Different Cores

Table 2: Piperidine-Containing Heterocycles
Compound Name Heterocycle Core Molecular Formula Key Features Applications Reference
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride 1,2,4-Oxadiazole C12H19ClN4O Rigid oxadiazole core; cyclobutyl group Agrochemicals (enhanced selectivity)
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride 1,2,4-Triazole C9H17ClN4O Triazole ring (hydrogen-bonding capacity) Pharmaceutical intermediates
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride Pyrazole C9H16ClN3 Pyrazole core (aromaticity, metal binding) Not specified; potential catalysis

Key Observations :

  • Oxazole vs. Oxadiazole/Triazole : The 1,3-oxazole core in the target compound is less polar than oxadiazoles or triazoles, affecting binding affinity in receptor interactions .
  • Piperidine Position : Substitution at position 4 of piperidine (common in all analogs) maintains spatial orientation for target engagement.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of oxazole-piperidine derivatives typically involves cyclization reactions. For example, oxazole rings can be formed via condensation between carbonyl compounds and hydroxylamine derivatives under alkaline conditions . Piperidine moieties may be introduced through nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature control : Excess heat may degrade intermediates (e.g., oxazole rings are sensitive to prolonged high temperatures).
  • Catalyst selection : Transition metals (e.g., Pd/C) or acid/base conditions (e.g., HCl for hydrochloride salt formation) are critical for regioselectivity .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is often used to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (206–220 nm) is standard for purity assessment (>98% purity threshold for reference standards) .
  • NMR : 1^1H and 13^13C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and piperidine substituents (δ 2.5–3.5 ppm for piperidine protons) .
  • LC-MS : Detects molecular ions (e.g., [M+H]+^+ at m/z 312.4) and potential impurities like unreacted intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if dust is generated .
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
  • Receptor binding assays : Validate assays with positive controls (e.g., opioid receptor standards like meperidine hydrochloride for comparative studies) .
  • Batch-to-batch variability : Implement QC metrics (e.g., chiral HPLC for enantiomeric purity if stereocenters exist) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Answer:

  • pH adjustment : Maintain pH 3–4 (using HCl) to stabilize the hydrochloride salt and prevent oxazole ring hydrolysis .
  • Lyophilization : Freeze-drying in mannitol or trehalose matrices enhances shelf life for injectable formulations .
  • Light protection : Amber vials or light-blocking additives (e.g., BHT) mitigate photodegradation .

Q. How does the piperidine substituent’s conformation influence the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Compare chair vs. boat conformations of the piperidine ring; chair conformers often show higher affinity for CNS targets (e.g., opioid receptors) due to reduced steric hindrance .
  • SAR studies : Introduce methyl or methoxy groups at the piperidine 4-position to modulate lipophilicity and blood-brain barrier penetration .

Q. What advanced spectroscopic methods can detect degradation products during long-term stability studies?

Answer:

  • High-resolution mass spectrometry (HRMS) : Identifies degradation products (e.g., oxazole ring-opened aldehydes) with ppm-level accuracy .
  • FT-IR : Monitors carbonyl group integrity (C=O stretch at ~1700 cm1^{-1}) to detect ester hydrolysis .
  • X-ray crystallography : Resolves crystal packing defects caused by impurities .

Q. How can chiral synthesis be achieved for enantiomerically pure forms of this compound?

Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrolled piperidine ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

Methodological Guidelines

  • Synthetic protocols : Reference GMP-compliant procedures for hydrochloride salt preparation .
  • Analytical validation : Follow ICH Q2(R1) guidelines for HPLC method validation (linearity, LOD/LOQ) .
  • Toxicity screening : Use OECD 423 guidelines for acute oral toxicity studies in rodent models .

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